molecular formula C15H16N2O3S B2408142 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide CAS No. 338415-00-2

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide

Cat. No.: B2408142
CAS No.: 338415-00-2
M. Wt: 304.36
InChI Key: RMHKSKGOOKEXJN-PEZBUJJGSA-N
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Description

The compound 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide features a sulfonohydrazide core (C₆H₅SO₂NHNH₂) substituted with a methyl group at the para position of the benzene ring. The hydrazine moiety is conjugated to a tetrahydrobenzofuran-ylidene group, forming a planar hydrazone linkage (C=N) in the (4Z) configuration. This structure is analogous to sulfonohydrazide derivatives reported in recent literature, which are often explored for their biological activity, crystallographic properties, and synthetic versatility .

Properties

IUPAC Name

N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)21(18,19)17-16-14-3-2-4-15-13(14)9-10-20-15/h5-10,17H,2-4H2,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHKSKGOOKEXJN-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCCC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide typically involves the condensation of 6,7-dihydro-5H-1-benzofuran-4-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the imine group can produce amines.

Scientific Research Applications

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Sulfonohydrazide Core

Key structural analogs differ in the substituents on the benzene ring and the attached heterocyclic moiety. Below is a comparative analysis:

Compound Name Substituents (X) Heterocyclic Group Molecular Formula Molecular Weight
Target Compound 4-methyl Tetrahydrobenzofuran-ylidene C₁₆H₁₇N₂O₃S 329.38
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate 4-fluoro Tetrahydrobenzofuran-ylidene C₁₅H₁₂FNO₄S 329.32
[(4Z)-...ylidene]amino 4-chlorobenzene-1-sulfonate 4-chloro Tetrahydrobenzofuran-ylidene C₁₄H₁₂ClNO₄S 325.77
N’-(bis(4-hydroxyphenyl)methylene)-4-nitrobenzenesulfonohydrazide (8e) 4-nitro Bis(4-hydroxyphenyl)methylene C₁₉H₁₅N₃O₆S 437.40
[(4Z)-...ylidene]amino thiophene-2-carboxylate Thiophene-2-carboxylate Tetrahydrobenzofuran-ylidene C₁₃H₁₁NO₃S 261.30

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 8e , fluoro , chloro ) increase the electrophilicity of the sulfonohydrazide core compared to the methyl group in the target compound. This may enhance reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • Steric and Solubility Differences: The methyl group in the target compound likely improves lipophilicity, whereas polar substituents (e.g., hydroxyl in 8e ) enhance aqueous solubility.
  • Thiophene-containing analogs (e.g., ) may exhibit distinct electronic properties due to sulfur's polarizability.
Spectroscopic Characterization:
  • IR Spectroscopy:
    • Target Compound: Expected N-H stretches (3150–3319 cm⁻¹), S=O stretches (~1350 cm⁻¹), and C=N stretches (~1600 cm⁻¹) .
    • Analog 8e : Strong C=O absorption at 1663–1682 cm⁻¹ (absent in the target compound).
    • Chloro Analog : C-Cl stretch observed at 550–850 cm⁻¹.
  • NMR Data:
    • Tetrahydrobenzofuran protons in the target compound and analogs resonate δ 1.5–3.0 ppm (CH₂ groups), while aromatic protons appear δ 6.5–8.0 ppm.

Biological Activity

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzene sulfonyl chloride and appropriate aldehydes or ketones. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research indicates that derivatives of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene] exhibit significant antibacterial properties. For instance:

  • Compound PV1 demonstrated notable activity against various bacterial strains with minimum inhibitory concentrations (MIC) in the range of 32 to 128 µg/mL.
  • Compound PV2 showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound was evaluated against several fungal strains:

  • The compound exhibited antifungal activity with MIC values ranging from 16 to 64 µg/mL against Candida species.
  • A structure–activity relationship (SAR) study suggested that modifications in the benzofuran moiety significantly influence antifungal efficacy .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects were assessed using various in vivo models. The results indicated:

  • A significant reduction in paw edema in rat models when treated with the compound.
  • The analgesic effect was evaluated using the hot plate test, where treated animals showed increased latency times compared to controls .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Schiff Bases Derived from Benzene Sulfonyl Chloride : These compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed promising results against resistant bacterial strains .
  • Hydrazone Derivatives : A study on hydrazones indicated their potential as inhibitors of monoamine oxidases (MAOs), which are critical for neurotransmitter regulation. The most potent inhibitors identified had IC50 values in the low micromolar range .

Data Summary

The following table summarizes key biological activities associated with derivatives of this compound:

Activity MIC/IC50 Value Tested Strain/Model
Antibacterial32 - 128 µg/mLVarious bacterial strains
Antifungal16 - 64 µg/mLCandida species
Anti-inflammatorySignificant reductionRat paw edema model
AnalgesicIncreased latencyHot plate test

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis involving condensation of 4-methylbenzenesulfonohydrazide with a (4Z)-tetrahydrobenzofuran-4-ylidene precursor is typical. Purification via recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is critical. Confirm purity using elemental analysis (C, H, N) and HPLC (>95% purity threshold). For structural validation, employ 1H^1 \text{H}-NMR (400 MHz, DMSO-d6) to resolve hydrazone proton signals (δ 10.2–11.5 ppm) and 13C^{13} \text{C}-NMR to identify carbonyl and aromatic carbons .

Q. How can hydrogen bonding and crystal packing influence the stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential to analyze intermolecular interactions. For example, the sulfonohydrazide group forms N–H···O hydrogen bonds (2.8–3.2 Å) with adjacent molecules, stabilizing the lattice. Computational tools like Gaussian09 with B3LYP/6-31G(d) can predict hydrogen bond energies and lattice parameters, which correlate with experimental SCXRD data .

Q. What spectroscopic techniques are most reliable for confirming the Z-configuration of the tetrahydrobenzofuran-ylidene moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are definitive. Irradiation of the hydrazone proton (δ ~11 ppm) should enhance signals for spatially proximate protons on the tetrahydrobenzofuran ring. Complementary IR spectroscopy (C=N stretch at 1590–1630 cm1^{-1}) and UV-Vis (π→π* transitions at 280–320 nm) provide additional validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical reaction mechanisms for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model reaction pathways, including transition states and activation energies. For example, discrepancies in hydrazone formation kinetics can be addressed by comparing computed Gibbs free energy profiles with experimental Arrhenius plots. Software like COMSOL Multiphysics integrates quantum chemical data with kinetic simulations to reconcile contradictions .

Q. What experimental design strategies minimize solvent effects on the compound’s reactivity in catalytic systems?

  • Methodological Answer : Use a factorial design approach (2k^k design) to test solvents (e.g., DMSO, THF, acetonitrile) and temperatures. Response Surface Methodology (RSM) optimizes reaction yield and selectivity. For instance, polar aprotic solvents like DMSO enhance nucleophilic attack on the sulfonohydrazide group, while THF stabilizes intermediates via Lewis acid interactions .

Q. How do electronic properties of the tetrahydrobenzofuran ring affect the compound’s biological activity?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity with biological targets. For example, a narrow HOMO-LUMO gap (<4 eV) correlates with enhanced binding to enzyme active sites. Validate via in vitro assays (e.g., enzyme inhibition IC50_{50}) and correlate with computed Mulliken charges on key atoms .

Q. What strategies address discrepancies between in-silico ADMET predictions and in-vivo pharmacokinetic data?

  • Methodological Answer : Use consensus modeling with tools like SwissADME and ADMETLab to predict absorption/distribution. Discrepancies in logP (experimental vs. predicted) may arise from unaccounted hydrogen bonding. Validate via in-vivo studies (rodent models) with LC-MS/MS quantification of plasma concentrations. Adjust computational parameters (e.g., solvation models) iteratively .

Key Notes

  • Avoid trial-and-error synthesis: Integrate computational reaction path searches (e.g., GRRM17) to predict intermediates and byproducts .
  • For advanced studies, combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Address contradictory bioactivity data by cross-referencing in-silico docking (AutoDock Vina) with SPR binding assays .

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